Angiotensin IV (Ang IV) is a hexapeptide, a fragment derived from the metabolism of angiotensin II. [] It is a biologically active component of the renin–angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid balance, and other physiological processes. [] Ang IV is known to interact with a specific high-affinity binding site originally termed the AT4 receptor. [, ] The discovery of this receptor, distinct from the well-known angiotensin II receptors (AT1 and AT2), led to extensive research on the physiological roles of Ang IV. [] Further research revealed that the AT4 receptor is actually the enzyme insulin-regulated aminopeptidase (IRAP). [] Angiotensin IV acts as a competitive inhibitor of IRAP's catalytic activity. [] This discovery shifted the focus of research towards understanding the implications of IRAP inhibition by Ang IV.
Angiotensin IV is a hexapeptide derived from angiotensin II, a potent vasoconstrictor involved in various physiological processes, including blood pressure regulation and fluid balance. Angiotensin IV is primarily recognized for its role in the central nervous system, where it influences cognitive functions and neuroprotection. This peptide operates through specific receptors, notably the insulin-regulated aminopeptidase, also referred to as the angiotensin IV receptor. Understanding angiotensin IV's mechanisms and effects is crucial for exploring its potential therapeutic applications in cognitive enhancement and cardiovascular health.
Angiotensin IV is classified as a bioactive peptide within the renin-angiotensin system, which comprises a series of peptides that regulate blood pressure and fluid balance. It is produced through the enzymatic action of aminopeptidases on angiotensin II and angiotensin III. The primary source of angiotensin IV in the body includes plasma and various tissues, including the brain, where it exerts significant effects on neuronal activity and cognition .
The synthesis of angiotensin IV can be achieved through solid-phase peptide synthesis techniques. Recent advancements have utilized modified Fmoc (9-fluorenylmethoxycarbonyl) chemistry to facilitate the assembly of the peptide chain. This approach allows for precise control over the sequence and structure of the peptide, ensuring high purity and yield.
Angiotensin IV has the following sequence: Asp-Arg-Val-Tyr-Ile-His. Its molecular formula is , with a molecular weight of approximately 759.85 g/mol.
The structure of angiotensin IV exhibits a characteristic arrangement of amino acids that facilitates its interaction with specific receptors. The spatial configuration is crucial for its biological activity, particularly in binding to the insulin-regulated aminopeptidase receptor .
Angiotensin IV undergoes various enzymatic reactions within the body:
Angiotensin IV exerts its effects primarily through interaction with the insulin-regulated aminopeptidase receptor. This interaction leads to several downstream effects:
Angiotensin IV has several scientific uses:
The identification of Angiotensin IV (Ang IV; Val-Tyr-Ile-His-Pro-Phe) as a biologically active peptide emerged unexpectedly from cognitive studies in the late 1980s. Braszko and colleagues first demonstrated in 1988 that intracerebroventricular injection of Ang IV (1 nmol) significantly improved memory retention and learning in rats, challenging the prevailing view that angiotensin peptides functioned primarily in cardiovascular regulation [4] [6]. This seminal work initiated a paradigm shift in RAS research, suggesting bioactive angiotensin metabolites extended beyond Angiotensin II (Ang II). In 1992, Wright and Harding identified specific high-affinity binding sites for Ang IV in brain regions associated with cognition and sensory processing, particularly the hippocampus, which they designated as AT₄ receptors [1] [6]. The molecular identity of these receptors remained controversial until 2001, when Albiston and colleagues purified the AT₄ receptor from adrenal membranes and identified it as insulin-regulated aminopeptidase (IRAP), establishing a direct link between Ang IV and metabolic regulation [1] [4]. This discovery fundamentally redefined Ang IV research, shifting focus toward its neuromodulatory and metabolic functions beyond classical RAS pathways.
Ang IV occupies a specific node in the enzymatic cascade of the renin-angiotensin system, derived from sequential proteolytic processing of its precursor peptides:
This metabolic pathway positions Ang IV as a downstream metabolite of Ang II with distinct biological activities rather than merely an inactivation product. Unlike the rapid degradation of Ang II (half-life <60 seconds), Ang IV exhibits greater metabolic stability, enabling sustained interactions with its target receptors in various tissues [3] [8]. Crucially, local RAS activity in tissues like the brain, kidneys, and adrenal glands allows for compartmentalized Ang IV generation, where its concentrations can significantly exceed plasma levels and exert paracrine effects [10].
Ang IV exhibits unique receptor specificity and physiological actions compared to other angiotensin peptides:
Table 1: Comparative Profile of Major Angiotensin Peptides
Ligand | Primary Receptor | Biological Actions | Relative Potency |
---|---|---|---|
Ang II (1-8) | AT₁R > AT₂R | Vasoconstriction, aldosterone release, anti-natriuresis, pro-inflammatory | Reference (100%) |
Ang III (2-8) | AT₁R ≈ AT₂R | Vasopressor activity, aldosterone stimulation, vasopressin release | Vasopressor: 40% of Ang II |
Ang IV (3-8) | AT₄R/IRAP > AT₁R | Cognitive enhancement, vasodilation (renal), ANP suppression, IRAP inhibition | Vasopressor: 10-20% of Ang II |
Unlike Ang II's potent vasoconstrictive effects mediated primarily through AT₁ receptors, Ang IV binds preferentially to AT₄ receptors (IRAP) with nanomolar affinity, initiating distinct signaling cascades [1] [8]. While Ang III shares some vasoactive properties with Ang II, Ang IV demonstrates opposing effects in key physiological domains. For example, Ang IV suppresses high stretch-induced atrial natriuretic peptide (ANP) secretion via AT₁R activation—a physiological action shared with Ang II but contrasting with the ANP-stimulating effects of Ang III and angiotensin-(1-7) [2] [9]. Furthermore, Ang IV uniquely modulates cognitive function and cerebral blood flow, effects not observed with other angiotensin isoforms [4] [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2